molecular formula C7H3Cl2FO B071802 4-Chloro-3-fluorobenzoyl chloride CAS No. 177787-25-6

4-Chloro-3-fluorobenzoyl chloride

Cat. No.: B071802
CAS No.: 177787-25-6
M. Wt: 193 g/mol
InChI Key: HJMGUKOEVZJUAO-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms at the 4th and 3rd positions, respectively. This compound is a colorless to light yellow liquid and is known for its reactivity, making it a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

4-Chloro-3-fluorobenzoyl chloride is an organic compound used in proteomics research . It’s important to note that the compound’s targets would largely depend on the context of its use, particularly the type of biological system or reaction in which it is involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability. Moreover, in a biological context, factors such as the presence of specific enzymes or transport proteins could influence its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-fluorobenzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 4-fluorotoluene under ultraviolet light, followed by hydrolysis. The process includes the following steps :

    Chlorination: 4-Fluorotoluene is subjected to chlorination under ultraviolet light at temperatures between 70-85°C to produce 4-fluorotrichlorotoluene.

    Hydrolysis: The resulting 4-fluorotrichlorotoluene is then hydrolyzed in the presence of a composite catalyst, such as ferric trichloride and zinc chloride, to yield 4-fluorobenzoyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes continuous monitoring of temperature, pressure, and reactant concentrations to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-fluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to its mono-substituted counterparts .

Properties

IUPAC Name

4-chloro-3-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMGUKOEVZJUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397601
Record name 4-Chloro-3-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177787-25-6
Record name 4-Chloro-3-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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